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Compound of Interest

Compound Name: 3,4-Dinitrobenzoic acid

Cat. No.: B044879 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-
Dinitrobenzoic acid (CAS No: 528-45-0), a key intermediate in the synthesis of dyes and

pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, complete with experimental

protocols and data presented for researchers, scientists, and professionals in drug

development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of 3,4-
Dinitrobenzoic acid. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed

information about the chemical environment of each atom.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 3,4-Dinitrobenzoic acid was recorded in deuterated dimethyl

sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~14.0 Singlet (broad) - COOH

8.584 Doublet J = 1.6 Hz H-2

8.429 Doublet of Doublets J = 8.3 Hz, 1.6 Hz H-6

8.346 Doublet J = 8.3 Hz H-5

Data sourced from a 90 MHz spectrum in DMSO-d₆.[1][2]

¹³C NMR Spectroscopic Data
The ¹³C NMR data provides insight into the carbon framework of the molecule. The spectrum

was obtained in DMSO-d₆.

Chemical Shift (δ, ppm) Assignment

164.5 C=O (Carboxylic Acid)

150.1 C-4

145.8 C-3

136.5 C-1

131.2 C-5

128.0 C-6

121.7 C-2

Note: Assignments are based on established chemical shift principles for substituted benzene

rings.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Accurately weigh 10-20 mg of 3,4-Dinitrobenzoic acid for ¹H NMR (or

50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated
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solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (0.00 ppm). Alternatively, the residual solvent peak can be used for

calibration (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3]

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz

or higher).

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to achieve a good

signal-to-noise ratio, typically within a few minutes. For ¹³C NMR, a longer acquisition time is

necessary due to the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. The IR spectrum of 3,4-Dinitrobenzoic acid is characterized

by absorptions corresponding to the carboxylic acid and nitro groups.

Wavenumber (cm⁻¹) Functional Group Assignment

3300 - 2500 (broad)
O-H stretch (from hydrogen-bonded carboxylic

acid)

~3100 C-H stretch (aromatic)

1760 - 1690 C=O stretch (carboxylic acid)

1550 - 1515 N-O asymmetric stretch (nitro group)

1355 - 1335 N-O symmetric stretch (nitro group)

1320 - 1210 C-O stretch (carboxylic acid)

Note: The listed wavenumbers represent the characteristic absorption ranges for the specified

functional groups.
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Experimental Protocol for IR Spectroscopy (KBr Pellet
Method)

Sample Preparation: Add a small amount (1-2 mg) of finely ground 3,4-Dinitrobenzoic acid
to approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

Grinding: Gently grind the mixture until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer a portion of the mixture to a pellet press. Apply pressure (typically

8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

Spectral Measurement: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-

adding multiple scans to improve the signal-to-noise ratio. A background spectrum of an

empty sample holder or a pure KBr pellet should be recorded and subtracted from the

sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The spectrum of 3,4-Dinitrobenzoic acid is dominated by π → π* transitions associated with

the aromatic ring and its substituents.

λmax (nm)
Electronic Transition (Tentative
Assignment)

~260-280 π → π*

Note: Specific experimental λmax values for 3,4-Dinitrobenzoic acid were not available in the

searched literature. The value provided is an estimate based on the UV absorption of

substituted nitrobenzoic acids. The exact maximum absorption wavelength (λmax) is solvent-

dependent.

Experimental Protocol for UV-Vis Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b044879?utm_src=pdf-body
https://www.benchchem.com/product/b044879?utm_src=pdf-body
https://www.benchchem.com/product/b044879?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that

does not absorb in the region of interest (e.g., ethanol, methanol, or acetonitrile).

Sample Preparation: Prepare a stock solution of 3,4-Dinitrobenzoic acid of a known

concentration. From the stock solution, prepare a dilute solution (typically in the 10⁻⁴ to 10⁻⁵

M range) to ensure the absorbance falls within the linear range of the instrument (ideally 0.1

- 1.0).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Measurement:

Fill two matched quartz cuvettes with the pure solvent. Place them in the reference and

sample holders and record a baseline spectrum to correct for solvent absorbance.

Replace the solvent in the sample cuvette with the prepared dilute solution of 3,4-
Dinitrobenzoic acid.

Scan the sample across the appropriate wavelength range (e.g., 200-400 nm) to record

the absorption spectrum and identify the wavelength of maximum absorbance (λmax).

Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the comprehensive spectroscopic

analysis of a chemical compound like 3,4-Dinitrobenzoic acid.
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Spectroscopic Analysis Workflow for 3,4-Dinitrobenzoic Acid

Sample Preparation
(Weighing, Dissolution)

NMR Analysis
(¹H & ¹³C)

IR Analysis
(FTIR - KBr Pellet)

UV-Vis Analysis
(Dilute Solution)

Data Acquisition
(Spectral Recording)

Data Processing
(FT, Baseline Correction)

Spectral Interpretation
(Peak Assignment)

Structural Confirmation
& Reporting

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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